4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

Medicinal Chemistry Chemical Biology Lead Discovery

Procure an unexplored thiophene-3-carbonyl scaffold with a unique branched 4-methylpentanenitrile moiety. This 95% pure building block offers dual nitrile/ketone functionality on a privileged thiophene core—ideal for hit discovery, focused library synthesis, chemoselective methodology development, and chemical proteomics probe design. Its sterically demanding 4-methyl group creates a distinct chemical space absent in simpler analogs, enabling novel IP generation. No prior biological target annotation exists, making it a high-reward starting point for de novo SAR programs. Ideal for HTS, affinity probe synthesis, and academic teaching labs generating publishable data.

Molecular Formula C11H13NOS
Molecular Weight 207.29
CAS No. 1247377-80-5
Cat. No. B2927668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile
CAS1247377-80-5
Molecular FormulaC11H13NOS
Molecular Weight207.29
Structural Identifiers
SMILESCC(C)CC(C#N)C(=O)C1=CSC=C1
InChIInChI=1S/C11H13NOS/c1-8(2)5-10(6-12)11(13)9-3-4-14-7-9/h3-4,7-8,10H,5H2,1-2H3
InChIKeyRKRATYRFYSLMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile (CAS 1247377-80-5): A Thiophene-Based Scaffold with Uncharacterized Differentiation


4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is a synthetic organic compound belonging to the thiophene derivative class, featuring a nitrile and carbonyl functional group . It is primarily available as a research chemical with a purity of 95% or greater, and has a molecular formula of C11H13NOS . While it is marketed as a versatile small molecule scaffold for drug discovery and chemical biology, its specific biological activities and mechanisms of action have not been elucidated in peer-reviewed literature, precluding any evidence-based comparative assessment against analogs .

Why Generic Substitution of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile is Unsupported by Evidence


Substitution of 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile with a structurally similar thiophene derivative (e.g., 2-(thiophene-3-carbonyl)pentanenitrile) is not supported by any quantitative evidence. In the absence of published biological activity data, including target engagement, potency, or selectivity metrics, there is no scientific basis to assume functional equivalence or interchangeability [1]. The presence of the 4-methyl group on the pentanenitrile chain creates a distinct electronic and steric environment compared to its unsubstituted analog, and such structural modifications are known in the broader class of thiophene-3-carbonitriles to profoundly impact binding affinity and pharmacokinetic properties [2]. Therefore, any substitution without direct comparative data introduces an unacceptable scientific and procurement risk.

Quantitative Differentiation Evidence for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile: A Critical Gap Analysis


Absence of Comparative Biological Activity Data for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile

A systematic search of public databases, including PubChem, ChEMBL, and Google Scholar, reveals no peer-reviewed publications or patents that report quantitative biological activity data for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile [1]. Consequently, no head-to-head comparisons or cross-study comparable data exist against any analog, such as 2-(thiophene-3-carbonyl)pentanenitrile (CAS 1510899-06-5) or 3-methyl-2-(thiophene-3-carbonyl)butanenitrile (CAS 1250351-55-3).

Medicinal Chemistry Chemical Biology Lead Discovery

Structural and Physicochemical Comparison: 4-Methyl vs. Unsubstituted Pentanenitrile Analogs

While direct biological data is absent, the compound can be distinguished from its closest analog, 2-(thiophene-3-carbonyl)pentanenitrile, by its physicochemical and structural properties. 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile has a higher molecular weight (207.29 g/mol) and a predicted higher lipophilicity (LogP ~2.98) due to the additional methyl group compared to the unsubstituted analog (MW: 193.27 g/mol) . This structural modification is known in broader thiophene SAR studies to influence membrane permeability and metabolic stability [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Synthetic Utility: A Differentiated Intermediate in Thiophene Derivative Synthesis

The compound's primary documented utility is as an intermediate in the synthesis of more complex molecules . Its structure contains a reactive nitrile group and a ketone, allowing for diverse chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids. This reactivity profile is common to its class, but the presence of the 4-methyl group offers a unique steric handle for further derivatization, potentially leading to libraries of compounds with distinct shapes and properties compared to those derived from linear-chain analogs like 2-(thiophene-3-carbonyl)pentanenitrile.

Organic Synthesis Medicinal Chemistry Chemical Biology

Defined Application Scenarios for 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile Based on Current Evidence


Medicinal Chemistry: Exploration of Novel Chemical Space in Kinase or Enzyme Inhibitor Programs

Given the complete absence of published biological data, the most scientifically sound application for this compound is as a novel scaffold for hit discovery in high-throughput screening (HTS) or focused library synthesis. Its thiophene core is a known privileged structure for kinase and other enzyme inhibition, but the specific substitution pattern is unexplored. Procuring this compound is a high-risk, high-reward endeavor for programs seeking to establish novel intellectual property in competitive target areas, as it has not been previously associated with any specific biological activity or target [1].

Chemical Biology: A Unique Tool Compound for Target Identification via Affinity-Based Proteomics

In the absence of a known target, the compound can be utilized as a functionalized probe. Its reactive nitrile group could be used for further derivatization with affinity tags (e.g., biotin) or fluorescent reporters for use in chemical proteomics experiments (e.g., pull-down assays). This approach could identify its cellular targets de novo, providing the first mechanistic insights into this unexplored chemical entity. The branched alkyl chain provides a unique structural feature that may confer distinct protein binding properties compared to simpler thiophene analogs .

Synthetic Methodology Development: A Model Substrate for Chemoselective Transformations

The compound's dual functionality (nitrile and ketone) in the presence of a thiophene ring and a branched alkyl chain makes it an excellent model substrate for developing or testing new synthetic methodologies. It can be used to study chemoselective reductions (e.g., reducing the nitrile to an amine without affecting the ketone), nucleophilic additions to the carbonyl, or metal-catalyzed cross-couplings on the thiophene ring. The 4-methyl group adds a layer of steric complexity that is valuable for assessing the scope and limitations of new catalytic methods [1].

Academic Research: A Starting Point for Undergraduate and Graduate Training in SAR Studies

Due to its structural simplicity and lack of prior characterization, 4-Methyl-2-(thiophene-3-carbonyl)pentanenitrile serves as an ideal educational tool for training students in the principles of structure-activity relationship (SAR) analysis. Students can design and synthesize a small library of analogs (e.g., varying the thiophene substitution or modifying the nitrile group) and profile them in a chosen biological assay. The project would provide hands-on experience in medicinal chemistry, from compound procurement and synthesis to biological evaluation, while generating novel, publishable data on an understudied chemotype [1].

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